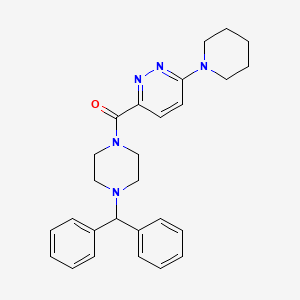

![molecular formula C16H11N5O2S B2906507 N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203048-59-2](/img/structure/B2906507.png)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

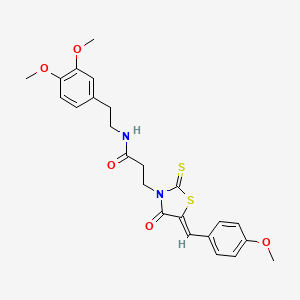

The synthesis of similar compounds involves the condensation of hydrazine carboxamide with phenyl acetic acid to yield 2-benzyl-1,3,4-oxadiazole amine. This intermediate compound is then treated with chloroacetyl chloride at 80 °C to yield N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-chloroacetamide. Further reactions with various substituted amines in the presence of glacial acetic acid furnish N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2-acetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO).Direcciones Futuras

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets for the detection of primary aromatic amines (PAAs). Further detailed studies with these drugs as potential antimicrobial agents are appreciated .

Mecanismo De Acción

Target of Action

It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have displayed significant anti-cancer potential with diverse modes of actions targeting growth factors, enzymes, kinases, etc .

Mode of Action

1,3,4-oxadiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.

Biochemical Pathways

Given the anti-cancer potential of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis . The downstream effects would likely include alterations in cell growth and survival.

Result of Action

Given the anti-cancer potential of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may induce changes in cell growth and survival, potentially leading to the death of cancer cells .

Análisis Bioquímico

Biochemical Properties

The compound N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells . It decreases the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells .

Cellular Effects

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide has been found to exert significant effects on various types of cells. It has been reported to induce antiproliferative effect in a dose- and time-dependent manner . Furthermore, it significantly increases the percentage of sub-G1 cell population and induces apoptosis .

Molecular Mechanism

The molecular mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with the NF-κB signaling pathway. It decreases the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of HCC cells . It also abrogates the DNA binding ability and transcriptional activity of NF-κB .

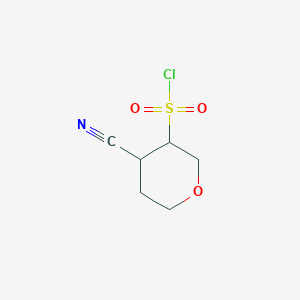

Propiedades

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2S/c22-15(11-6-7-12-13(9-11)21-24-20-12)17-16-19-18-14(23-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRODAGYJLCPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2906425.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906426.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906429.png)

![2-[(4-Ethoxy-3-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2906430.png)

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile](/img/structure/B2906436.png)

![3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2906439.png)

![1-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2906440.png)